6-(1,3-Thiazolidin-3-yl)hexan-1-amine
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Overview
Description
6-(1,3-Thiazolidin-3-yl)hexan-1-amine is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Thiazolidin-3-yl)hexan-1-amine typically involves the condensation of cysteamine with formaldehyde, followed by subsequent reactions to introduce the hexan-1-amine moiety . The reaction conditions often include the use of ethanol as a solvent and sodium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Thiazolidin-3-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(1,3-Thiazolidin-3-yl)hexan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-Thiazolidin-3-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog with similar structural features but lacking the hexan-1-amine moiety.
Thiazolidinone: Contains a carbonyl group, offering different reactivity and biological properties.
Thiazolidinedione: Known for its use in diabetes treatment, featuring two carbonyl groups.
Uniqueness
6-(1,3-Thiazolidin-3-yl)hexan-1-amine is unique due to its specific combination of the thiazolidine ring and the hexan-1-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88346-63-8 |
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Molecular Formula |
C9H20N2S |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
6-(1,3-thiazolidin-3-yl)hexan-1-amine |
InChI |
InChI=1S/C9H20N2S/c10-5-3-1-2-4-6-11-7-8-12-9-11/h1-10H2 |
InChI Key |
YUOQBWWXBSRINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCCCCN |
Origin of Product |
United States |
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